
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique physicochemical properties. It is composed of a pyridinium cation and a bis((trifluoromethyl)sulfonyl)amide anion. This compound is widely used in various scientific and industrial applications due to its thermal stability, low volatility, and excellent solubility in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the quaternization of 3-methylpyridine with 1-bromohexane to form 1-hexyl-3-methylpyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized ionic liquids .
Aplicaciones Científicas De Investigación
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide has numerous scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solubility and stability properties.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The pyridinium cation and bis((trifluoromethyl)sulfonyl)amide anion can interact with various substrates, facilitating chemical reactions and enhancing the stability of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Uniqueness
Compared to these similar compounds, 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide offers unique advantages such as higher thermal stability and better solubility in certain organic solvents. Its pyridinium cation also provides distinct reactivity and interaction profiles, making it suitable for specific applications where other ionic liquids may not perform as well .
Propiedades
Fórmula molecular |
C14H20F6N2O4S2 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Clave InChI |
BTILDMKCQRWRPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
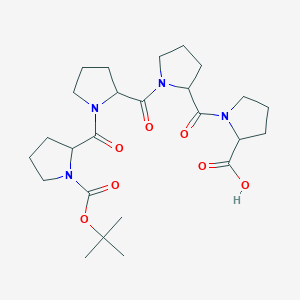

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
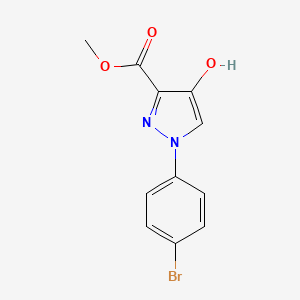

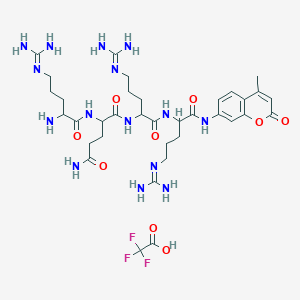

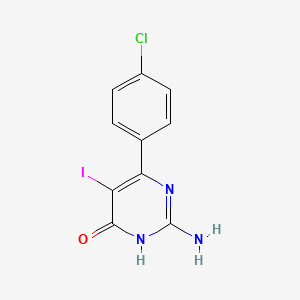
![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)
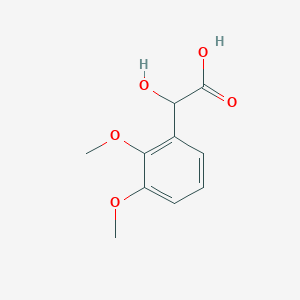
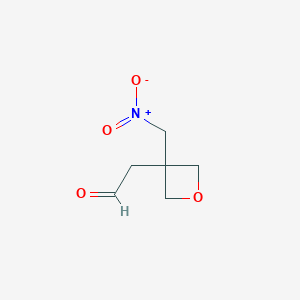
![Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12114600.png)
